molecular formula C9H11FO3S B13163803 2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride

2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13163803
M. Wt: 218.25 g/mol
InChI Key: IMBMZPAHXJSYNL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO3S. It is a sulfonyl fluoride derivative, which is often used in various chemical reactions and research applications due to its unique properties. The compound is known for its reactivity and ability to participate in a variety of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(4-Methoxyphenyl)ethane-1-sulfonyl chloride with a fluoride source. The sulfonyl chloride precursor can be prepared by reacting 4-methoxyphenylethyl alcohol with chlorosulfonic acid. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a sulfonamide, while a coupling reaction might produce a biaryl compound .

Scientific Research Applications

2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new bonds and products. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride is unique due to its specific reactivity and the presence of the sulfonyl fluoride group, which imparts distinct chemical properties. Its ability to participate in a wide range of reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBMZPAHXJSYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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